2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
2-(1,1-dioxo-4-phenyl-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-16-9-11-17(12-10-16)23-20(26)14-24-15-25(18-6-3-2-4-7-18)21-19(29(24,27)28)8-5-13-22-21/h2-13H,14-15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVCXYSWWAHQJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are various phytopathogenic fungi . The compound has been designed and synthesized to act as a potent fungicide, exhibiting substantial and broad-spectrum antifungal activities.
Mode of Action
The compound interacts with its targets by inhibiting their growth. It has shown significant antifungal activity against Erysiphe graminis, Puccinia sorghi Schw., Colletotrichum lagenarium, and Pseudoperonospora cubensis. The compound’s effectiveness is comparable to, or even better than, the positive control azoxystrobin.
Biochemical Pathways
The compound affects the biochemical pathways of the targeted fungi, leading to their growth inhibition
Pharmacokinetics
The compound has shown significant in vivo activity, suggesting it has favorable bioavailability.
Result of Action
The result of the compound’s action is the inhibition of fungal growth, leading to its potent fungicidal effects. For instance, it has exhibited 85% greenhouse inhibition activity against E. graminis even at 0.2 µg/mL.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Structural Similarities and Variations
The compound shares a thiadiazine/benzothiazine core with multiple derivatives, but differences in substituents and oxidation states significantly alter physicochemical and biological properties. Key analogs include:
Key Observations :
- The 1,1-dioxido group in the target compound increases polarity compared to non-sulfonated analogs (e.g., oxo-substituted benzothiazines) , likely enhancing aqueous solubility.
- The p-tolyl group provides greater steric bulk than simpler aryl substituents (e.g., phenyl in ), which may affect binding to hydrophobic pockets in biological targets.
- Fluorinated analogs (e.g., 2-fluorobenzyl in ) exhibit altered pharmacokinetics due to fluorine’s electronegativity and metabolic stability.
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns are critical for crystal packing and solubility. The target compound’s acetamide carbonyl and sulfonamide oxygen atoms serve as hydrogen-bond acceptors, while NH groups act as donors. This contrasts with:
- Non-sulfonated analogs: Reduced hydrogen-bonding capacity due to the absence of sulfonyl oxygen atoms .
- Fluorinated derivatives : Fluorine’s weak hydrogen-bond acceptor capacity may lead to distinct packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
